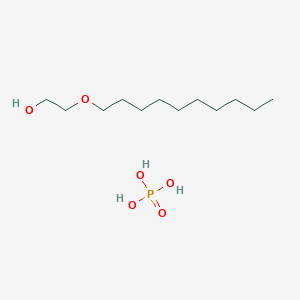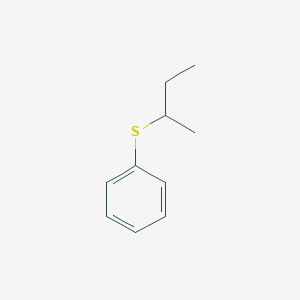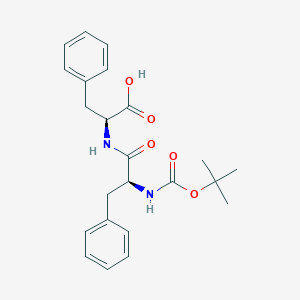
Boc-Phe-Phe-OH
Vue d'ensemble
Description
“Boc-Phe-Phe-OH” is also known as “N-(tert-Butoxycarbonyl)-L-phenylalanine” or "Boc-L-phenylalanine" . It is an organic compound with the molecular formula C23H28N2O5 . It is a white crystalline solid that is stable at room temperature and soluble in some organic solvents .
Synthesis Analysis
“Boc-Phe-Phe-OH” is commonly used as a protective group for amino acids in organic synthesis . It is suitable for Boc solid-phase peptide synthesis and C-H Activation . It is also used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of “Boc-Phe-Phe-OH” is 412.48 g/mol . The linear formula is C6H5CH2CH(COOH)NHCOOC(CH3)3 .
Chemical Reactions Analysis
“Boc-Phe-Phe-OH” is used in Boc solid-phase peptide synthesis and C-H Activation . It is also used in peptide synthesis .
Physical And Chemical Properties Analysis
“Boc-Phe-Phe-OH” has a predicted density of 1.194±0.06 g/cm3, a melting point of 72-75 °C, a predicted boiling point of 660.3±55.0 °C, and a flash point of 353.126°C . Its vapor pressure is 0mmHg at 25°C , and it has a refractive index of 1.565 .
Applications De Recherche Scientifique
Peptide Self-Assembly in Nanomedicine
“Boc-Phe-Phe-OH” is a peptide that has a Phe-Phe motif, which is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly property has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Drug Delivery
The nanostructures formed by the self-assembly of “Boc-Phe-Phe-OH” can be used for drug delivery . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of targeted drug delivery .
Biomaterials
“Boc-Phe-Phe-OH” based molecules can be used to create biomaterials . These biomaterials can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .
New Therapeutic Paradigms
The self-assembled nanostructures of “Boc-Phe-Phe-OH” can be used to create new therapeutic paradigms . These new paradigms can provide innovative solutions to unsolved therapeutic and diagnostic challenges .
Environmentally Conscious Peptide Synthesis
“Boc-Phe-Phe-OH” can be used in environmentally conscious peptide synthesis . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
Solid-Phase Peptide Synthesis (SPPS)
“Boc-Phe-Phe-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing β-phenylalanine residues . This method is commonly used in peptide synthesis, which yields large quantities of high-purity product .
Mécanisme D'action
Target of Action
Boc-Phe-Phe-OH, a derivative of phenylalanine, primarily targets the N-formyl peptide receptors (FPRs) . FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns . Three FPRs have been identified in humans (FPR1–FPR3), each characterized by different ligand properties, biological functions, and cellular distributions .
Mode of Action
Boc-Phe-Phe-OH interacts with its targets, the FPRs, resulting in changes in the cellular activities. The compound is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is facilitated by various non-covalent interactions .
Biochemical Pathways
The interaction of Boc-Phe-Phe-OH with FPRs affects several biochemical pathways. The compound’s self-assembly into nanostructures influences the physico-chemical properties of nanomaterials, which can lead to unprecedented performance in early diagnosis and targeted drug delivery . The compound’s interaction with FPRs also plays a role in innate immune responses, inflammation, and tissue repair .
Pharmacokinetics
Its bioavailability is likely influenced by its ability to self-assemble into nanostructures .
Result of Action
The molecular and cellular effects of Boc-Phe-Phe-OH’s action are diverse. Its interaction with FPRs can lead to the recruitment and activation of immune cells . Additionally, its self-assembly into nanostructures can influence the performance of nanomaterials in early diagnosis and targeted drug delivery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-Phe-Phe-OH. For instance, the compound’s self-assembly into nanostructures is likely influenced by factors such as pH and temperature . Furthermore, the compound’s interaction with FPRs and its resulting effects may be influenced by the presence of other molecules in the cellular environment .
Safety and Hazards
When handling “Boc-Phe-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The Phe-Phe motif, which “Boc-Phe-Phe-OH” is based on, has gained popularity as a minimalist building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-Phe-OH | |
CAS RN |
13122-90-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of nanostructures can be formed by Boc-Phe-Phe-OH and how are they controlled?
A: Boc-Phe-Phe-OH (N-tert-Butoxycarbonyl-phenylalanine-phenylalanine) is a dipeptide known to self-assemble into distinct nanostructures. Research has shown that both nanotubes and nanospheres can be created by manipulating the self-assembly conditions. [, ] While the exact mechanisms are still under investigation, factors like solvent, concentration, and temperature are believed to influence the resulting morphology. This ability to control nanostructure formation makes Boc-Phe-Phe-OH a promising candidate for various nanotechnology applications.
Q2: What are the potential applications of Boc-Phe-Phe-OH nanostructures in nanotechnology?
A: The controllable self-assembly of Boc-Phe-Phe-OH into nanotubes and nanospheres opens doors to several nanotechnological applications. One promising area is the creation of biocompatible scaffolds for tissue engineering. [] The peptide's biocompatibility and ability to form well-defined structures make it suitable for guiding cell growth and tissue regeneration. Additionally, the controlled patterning of these structures using techniques like inkjet printing [] allows for the fabrication of complex architectures on surfaces, which could be valuable for developing biosensors and bioelectronic devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



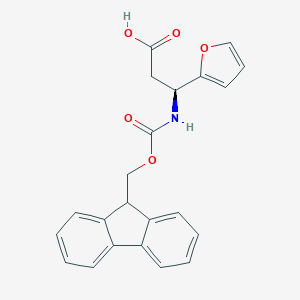
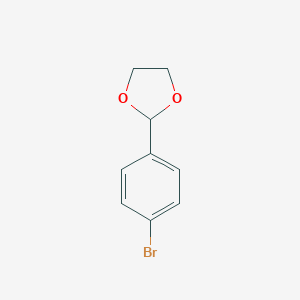




![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
